6-[(2Z)-2-[(5-Nitrofuran-2-YL)methylidene]hydrazin-1-YL]-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2Z)-2-[(5-Nitrofuran-2-YL)methylidene]hydrazin-1-YL]-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core substituted with nitrofuran and hydrazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2Z)-2-[(5-Nitrofuran-2-YL)methylidene]hydrazin-1-YL]-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the nitrofuran derivative: This can be achieved by nitration of furan derivatives using nitrating agents such as nitric acid and acetic anhydride.
Condensation with hydrazine: The nitrofuran derivative is then reacted with hydrazine to form the hydrazone intermediate.
Cyclization with triazine: The hydrazone intermediate is then cyclized with a triazine derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-[(2Z)-2-[(5-Nitrofuran-2-YL)methylidene]hydrazin-1-YL]-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitrofuran and hydrazine groups can be reduced under appropriate conditions.
Substitution: The triazine core can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrofuran moiety can lead to the formation of nitrofurans with different oxidation states .
Scientific Research Applications
6-[(2Z)-2-[(5-Nitrofuran-2-YL)methylidene]hydrazin-1-YL]-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial agent due to its nitrofuran moiety.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It can be used as a probe to study various biological processes involving hydrazine and triazine derivatives.
Mechanism of Action
The mechanism of action of 6-[(2Z)-2-[(5-Nitrofuran-2-YL)methylidene]hydrazin-1-YL]-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine involves several molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Nitrofurazone: A nitrofuran derivative used as a topical antibacterial agent.
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Uniqueness
6-[(2Z)-2-[(5-Nitrofuran-2-YL)methylidene]hydrazin-1-YL]-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine is unique due to its combination of a nitrofuran moiety with a triazine core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C20H16N8O3 |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
2-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C20H16N8O3/c29-28(30)17-12-11-16(31-17)13-21-27-20-25-18(22-14-7-3-1-4-8-14)24-19(26-20)23-15-9-5-2-6-10-15/h1-13H,(H3,22,23,24,25,26,27)/b21-13- |
InChI Key |
IZQJOMLNSLCKJZ-BKUYFWCQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C\C3=CC=C(O3)[N+](=O)[O-])NC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(O3)[N+](=O)[O-])NC4=CC=CC=C4 |
Origin of Product |
United States |
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